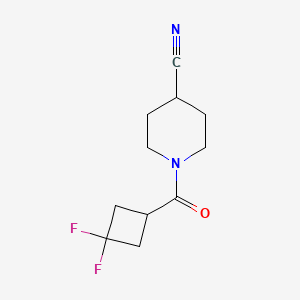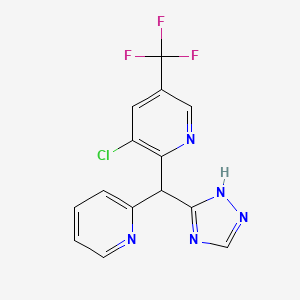
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF3N5 and its molecular weight is 339.71. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Synthesis
An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation. This process allows for the creation of analogs with various substituents at the 3-position, highlighting the versatility of the compound in organic synthesis (Reichelt et al., 2010).
Coordination-Driven Self-Assembly
The compound plays a key role in coordination-driven self-assembly, forming complex structures with metals. For instance, its interaction with Pd(II) acceptors leads to the formation of self-assembled macrocycles and molecular cubic cages. This application is significant in creating structures with potential for hosting reactions or storing molecules (Howlader et al., 2015).
Synthesis of Derivatives
It's involved in the synthesis of various derivatives, which are key in further chemical studies and applications. For example, the creation of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process from 2-cyanopridine demonstrates its utility in producing new chemical entities (Lin Bi-hui, 2010).
Catalysis
The compound is used in catalytic processes, such as in Suzuki-Miyaura reactions. This involves the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, showcasing the compound's role in facilitating important chemical reactions (Amadio et al., 2012).
Drug Delivery
Though not directly related to drug use or dosage, the compound's derivatives have been studied for their potential in drug delivery systems. For example, encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the compound's potential in biomedical applications (Mattsson et al., 2010).
Surface Activity and Antibacterial Properties
Derivatives of 1,2,4-triazole, which can be synthesized from compounds similar to 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine, show potential as surface-active agents and have antibacterial properties. This highlights the compound's role in producing materials with practical applications in various industries (El-Sayed, 2006).
Synthesis of Luminescent Compounds
The compound is instrumental in the synthesis of luminescent materials. For example, its interaction with lanthanide ions leads to the formation of luminescent metallogels, which are of interest in materials science for their unique optical properties (McCarney et al., 2015).
properties
IUPAC Name |
3-chloro-2-[pyridin-2-yl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5/c15-9-5-8(14(16,17)18)6-20-12(9)11(13-21-7-22-23-13)10-3-1-2-4-19-10/h1-7,11H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGLTZVOBWDJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2935930.png)
![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)
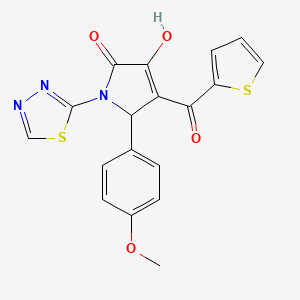
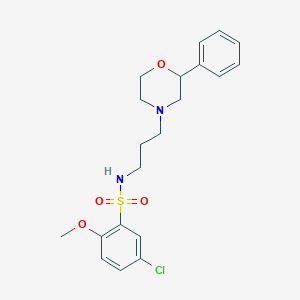
![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)
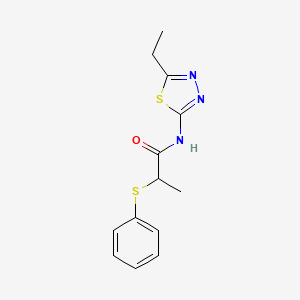
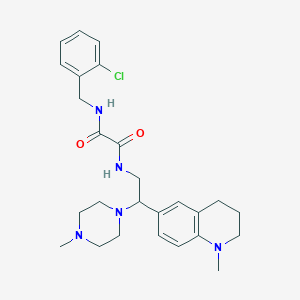
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)
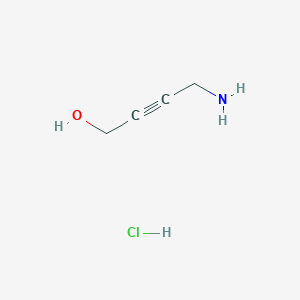
![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)

